molecular formula C8H18N2 B14178545 N,1-Dimethylazepan-4-amine CAS No. 919200-86-5

N,1-Dimethylazepan-4-amine

Cat. No.: B14178545
CAS No.: 919200-86-5
M. Wt: 142.24 g/mol
InChI Key: QOIPDKIRDZCJER-UHFFFAOYSA-N
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Description

N,1-Dimethylazepan-4-amine is a seven-membered azepane ring derivative substituted with methyl groups at the nitrogen (N) and the 1-position, and an amine group at the 4-position. The azepane scaffold is known for conformational flexibility, which can enhance binding affinity to biological targets compared to rigid six-membered rings like piperidine or piperazine .

Properties

CAS No.

919200-86-5

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N,1-dimethylazepan-4-amine

InChI

InChI=1S/C8H18N2/c1-9-8-4-3-6-10(2)7-5-8/h8-9H,3-7H2,1-2H3

InChI Key

QOIPDKIRDZCJER-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(CC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,1-Dimethylazepan-4-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 4-chloroazepane with dimethylamine under basic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethylazepan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,1-Dimethylazepan-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,1-Dimethylazepan-4-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared below with structurally related amines and heterocycles:

Compound Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
N,1-Dimethylazepan-4-amine Azepane N-CH₃, 1-CH₃, 4-NH₂ Secondary amine, methyl ~142.23 (calculated)
(1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (288) Cyclohexane + piperazine 4-Methylpiperazine, 1-NH₂ Tertiary amine, piperazine 197.30 (observed m/z 198 [M+H]⁺)
(E)-N-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine Pyrazole + benzene 1,3-Diphenyl, imine linkage Aromatic, imine 369.45 (observed)

Key Observations :

  • Amine Basicity : The secondary amine in this compound is less basic than the tertiary amines in piperazine-containing analogs (e.g., compound 288), which may influence solubility and pharmacokinetics .

Spectroscopic and Analytical Data

Compound Melting Point (°C) ¹H NMR (δ, ppm) ESI-MS (m/z)
This compound Not reported Not available Not available
Compound 288 Not reported 2.8–3.2 (m, piperazine CH₂) 198 [M+H]⁺
(E)-Benzeneamine derivative 152–154 8.5 (s, imine CH=N) 369 [M+H]⁺

Insights :

  • The lack of reported spectral data for this compound highlights a gap in the literature. In contrast, piperazine- and pyrazole-based analogs are well-characterized, with distinct NMR signals for imine (δ ~8.5 ppm) and piperazine protons (δ ~2.8–3.2 ppm) .

Pharmacological Potential

  • Piperazine Derivatives (e.g., 288) : Demonstrated activity in kinase inhibition assays, with compound 37 (derived from 288) showing m/z 452 [M+H]⁺ and bioactivity in cancer models .
  • Pyrazole-Benzeneamines : Exhibited antimicrobial properties in preliminary screens, attributed to the imine group’s electrophilic character .

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